molecular formula C33H37N3O2 B15111458 1-{11-[4-(dimethylamino)phenyl]-1-hydroxy-3-phenyl-2,3,4,11-tetrahydro-10H-dibenzo[b,e][1,4]diazepin-10-yl}hexan-1-one

1-{11-[4-(dimethylamino)phenyl]-1-hydroxy-3-phenyl-2,3,4,11-tetrahydro-10H-dibenzo[b,e][1,4]diazepin-10-yl}hexan-1-one

Cat. No.: B15111458
M. Wt: 507.7 g/mol
InChI Key: RRQIYSTUTXRUDL-UHFFFAOYSA-N
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Description

1-{11-[4-(dimethylamino)phenyl]-1-hydroxy-3-phenyl-2,3,4,11-tetrahydro-10H-dibenzo[b,e][1,4]diazepin-10-yl}hexan-1-one is a complex organic compound with a unique structure. It features a dibenzo[b,e][1,4]diazepine core, which is a bicyclic structure containing nitrogen atoms, and is substituted with various functional groups, including a dimethylamino group, a hydroxy group, and a phenyl group. This compound is of interest in various fields of scientific research due to its potential biological activities and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-{11-[4-(dimethylamino)phenyl]-1-hydroxy-3-phenyl-2,3,4,11-tetrahydro-10H-dibenzo[b,e][1,4]diazepin-10-yl}hexan-1-one involves multiple steps, starting from readily available starting materials. The key steps typically include:

  • Formation of the dibenzo[b,e][1,4]diazepine core through a cyclization reaction.
  • Introduction of the dimethylamino group via nucleophilic substitution.
  • Addition of the hydroxy group through a hydroxylation reaction.
  • Attachment of the phenyl group via a Friedel-Crafts alkylation.
  • Final coupling with hexan-1-one to complete the synthesis.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of catalysts to enhance reaction rates, as well as purification techniques such as recrystallization or chromatography to obtain the desired product in high purity.

Chemical Reactions Analysis

Types of Reactions

1-{11-[4-(dimethylamino)phenyl]-1-hydroxy-3-phenyl-2,3,4,11-tetrahydro-10H-dibenzo[b,e][1,4]diazepin-10-yl}hexan-1-one can undergo various types of chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The carbonyl group in hexan-1-one can be reduced to a hydroxy group using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The dimethylamino group can be replaced with other nucleophiles through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Catalysts: Lewis acids such as aluminum chloride for Friedel-Crafts alkylation.

Major Products

    Oxidation: Formation of a ketone or aldehyde.

    Reduction: Formation of an alcohol.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

1-{11-[4-(dimethylamino)phenyl]-1-hydroxy-3-phenyl-2,3,4,11-tetrahydro-10H-dibenzo[b,e][1,4]diazepin-10-yl}hexan-1-one has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules such as proteins and nucleic acids.

    Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 1-{11-[4-(dimethylamino)phenyl]-1-hydroxy-3-phenyl-2,3,4,11-tetrahydro-10H-dibenzo[b,e][1,4]diazepin-10-yl}hexan-1-one involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in various biological pathways. The compound’s effects are mediated through binding to these targets, leading to modulation of their activity and subsequent downstream effects.

Comparison with Similar Compounds

Similar Compounds

  • 1-{11-[4-(dimethylamino)phenyl]-1-hydroxy-3-phenyl-2,3,4,11-tetrahydro-10H-dibenzo[b,e][1,4]diazepin-10-yl}ethan-1-one
  • 1-{11-[4-(dimethylamino)phenyl]-1-hydroxy-3-phenyl-2,3,4,11-tetrahydro-10H-dibenzo[b,e][1,4]diazepin-10-yl}propan-1-one

Uniqueness

The uniqueness of 1-{11-[4-(dimethylamino)phenyl]-1-hydroxy-3-phenyl-2,3,4,11-tetrahydro-10H-dibenzo[b,e][1,4]diazepin-10-yl}hexan-1-one lies in its specific substitution pattern and the presence of the hexan-1-one moiety. This structural feature may confer distinct biological activities and chemical reactivity compared to similar compounds.

Properties

Molecular Formula

C33H37N3O2

Molecular Weight

507.7 g/mol

IUPAC Name

6-[4-(dimethylamino)phenyl]-5-hexanoyl-9-phenyl-8,9,10,11-tetrahydro-6H-benzo[b][1,4]benzodiazepin-7-one

InChI

InChI=1S/C33H37N3O2/c1-4-5-7-16-31(38)36-29-15-11-10-14-27(29)34-28-21-25(23-12-8-6-9-13-23)22-30(37)32(28)33(36)24-17-19-26(20-18-24)35(2)3/h6,8-15,17-20,25,33-34H,4-5,7,16,21-22H2,1-3H3

InChI Key

RRQIYSTUTXRUDL-UHFFFAOYSA-N

Canonical SMILES

CCCCCC(=O)N1C(C2=C(CC(CC2=O)C3=CC=CC=C3)NC4=CC=CC=C41)C5=CC=C(C=C5)N(C)C

Origin of Product

United States

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